Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Medicinal Chemistry Synthetic Methodology C–N Coupling

Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 1386448-06-1; MF: C₁₀H₇ClN₂O₃; MW: 238.63 g/mol) is a heterocyclic small molecule belonging to the 1,8-naphthyridine family. It features a 2-oxo-1,2-dihydro tautomeric form, a chlorine substituent at the 7-position, and a methyl ester at the 3-carboxylate position.

Molecular Formula C10H7ClN2O3
Molecular Weight 238.63 g/mol
Cat. No. B11869047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Molecular FormulaC10H7ClN2O3
Molecular Weight238.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(NC1=O)N=C(C=C2)Cl
InChIInChI=1S/C10H7ClN2O3/c1-16-10(15)6-4-5-2-3-7(11)12-8(5)13-9(6)14/h2-4H,1H3,(H,12,13,14)
InChIKeyPVPBEHDVJWFOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 1386448-06-1): Compound Class, Core Features, and Procurement-Relevant Identity


Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 1386448-06-1; MF: C₁₀H₇ClN₂O₃; MW: 238.63 g/mol) is a heterocyclic small molecule belonging to the 1,8-naphthyridine family. It features a 2-oxo-1,2-dihydro tautomeric form, a chlorine substituent at the 7-position, and a methyl ester at the 3-carboxylate position . The 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate scaffold is a recognized pharmacophoric platform in antimicrobial research, with several derivatives demonstrating in vitro antibacterial activity comparable to ciprofloxacin [1]. This compound is supplied as a research-grade synthetic intermediate (typical purity ≥97–98%) and is catalogued under MDL MFCD22573973 .

Why Methyl 7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Cannot Be Simply Replaced by In-Class Analogs


Within the 1,8-naphthyridine-3-carboxylate chemical space, three structural variables—the presence or absence of the 7-chloro substituent, the oxidation state of the heterocyclic core (2-oxo vs. 4-oxo), and the ester moiety (methyl vs. ethyl vs. free carboxylic acid)—produce compounds with substantially divergent reactivity, physicochemical properties, and biological performance. The 7-chloro group is not merely a spectator substituent; it serves as the primary electrophilic handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling derivatization pathways that are entirely inaccessible to the non-chlorinated analog [1]. The 2-oxo-1,2-dihydro scaffold is structurally and electronically distinct from the 4-oxo-1,4-dihydro system that defines the clinically deployed fluoroquinolone–naphthyridine antibiotics (e.g., gemifloxacin, trovafloxacin), meaning that SAR established for the 4-oxo series cannot be assumed to translate [2]. Furthermore, the methyl ester functions as a latent carboxylic acid, offering orthogonal protection during multi-step synthesis—a strategic advantage over the free acid that is explicitly recognized in the patent literature [3]. Consequently, procurement of a near-neighbor analog without rigorous justification risks synthetic incompatibility, altered biological readout, and irreproducible results.

Quantitative Differentiation Evidence for Methyl 7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Versus Closest Analogs


7-Chloro Substituent Enables Pd-Catalyzed Cross-Coupling and Nucleophilic Substitution Chemistry Absent in the De-Chloro Analog

The chlorine atom at the 7-position of the 1,8-naphthyridine core is the defining reactivity handle of this compound. In the non-chlorinated analog Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 60467-73-4), the 7-position is occupied by hydrogen, rendering it inert toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. The 7-chloro substituent in the target compound enables both SNAr with amines and Pd-catalyzed C–N coupling with nitrogen heterocycles (imidazole, benzimidazole, morpholine, 3,5-dimethylpyrazole, phthalimide), yielding 7-substituted derivatives in moderate to good yields [1]. Ferrarini et al. demonstrated that 7-chloro-1,8-naphthyridines react with N-carbethoxypiperazine to give 7-(4-carbethoxypiperazin-1-yl)-1,8-naphthyridines in good yields—a transformation that is mechanistically impossible for the 7-unsubstituted analog [2].

Medicinal Chemistry Synthetic Methodology C–N Coupling

Methyl Ester Provides Orthogonal Protection and Superior Lipophilicity Versus the Free Carboxylic Acid Analog

The methyl ester at the 3-position distinguishes the target compound from its direct carboxylic acid analog, 7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS 1398503-91-7; MW: 224.60 g/mol; MF: C₉H₅ClN₂O₃). The ester form eliminates the carboxylate hydrogen-bond donor, reducing H-bond donor count from 2 (acid) to 1 (ester), which decreases aqueous solubility but enhances membrane permeability and organic-solvent compatibility—properties that are advantageous during multi-step synthetic sequences requiring anhydrous conditions or chromatographic purification in organic mobile phases . The ester can be selectively hydrolyzed to the free acid under mild basic conditions (LiOH, THF/H₂O, rt), providing a latent acid functionality that tolerates reaction conditions incompatible with free carboxylic acids [1]. The methyl ester is explicitly identified in US Patent 4,496,566 as the most preferred ester form for naphthyridine-based antibacterial agents, with the ethyl ester ranked second [2].

Synthetic Intermediate Prodrug Design Physicochemical Properties

2-Oxo-1,2-dihydro Scaffold: A Distinct Pharmacophoric Space from the 4-Oxo Clinical Naphthyridines

The 2-oxo-1,2-dihydro-1,8-naphthyridine core of the target compound represents a fundamentally different tautomeric and electronic arrangement compared to the 4-oxo-1,4-dihydro system that underpins all clinically approved naphthyridine antibiotics (nalidixic acid, gemifloxacin, trovafloxacin, zabofloxacin). In the 4-oxo series, the ketone at position 4 participates in a vinylogous amide conjugation with N1, creating a rigid, planar pharmacophore that chelates the Mg²⁺ ion in the DNA gyrase–DNA complex [1]. In the 2-oxo-1,2-dihydro scaffold, the carbonyl at position 2 engages in a lactam-like conjugation with N1, altering the hydrogen-bonding geometry, the pKa of the NH proton, and the spatial orientation of the 3-carboxylate relative to the heterocyclic plane. This structural divergence means that the 2-oxo series explores chemical space orthogonal to the extensively mined 4-oxo fluoroquinolone/naphthyridone pharmacophore, potentially offering activity against resistant strains bearing mutations in the quinolone resistance-determining region (QRDR) [2].

Antibacterial Scaffold Hopping DNA Gyrase Inhibition

Dual Chloro-Ester Functionalization Confers Versatility as a Two-Vector Synthetic Building Block

The target compound uniquely combines two orthogonal reactive sites—the electrophilic 7-chloro group and the 3-methyl ester—within a single, compact naphthyridine framework. This dual functionalization enables sequential or parallel derivatization strategies that cannot be executed with mono-functional analogs. In a typical sequence, the 7-chloro position can be elaborated via SNAr or cross-coupling while the methyl ester remains intact, followed by ester hydrolysis and amide coupling at the 3-position, yielding diversely substituted 1,8-naphthyridine-3-carboxamides [1]. This contrasts with the de-chloro methyl ester analog (CAS 60467-73-4), which permits only 3-position derivatization, and with 7-chloro-1,8-naphthyridine intermediates lacking the ester, which permit only 7-position elaboration. The target compound thus enables a build–couple–diversify workflow from a single starting material, reducing the number of synthetic steps required to access a focused library [2].

Organic Synthesis Building Block Parallel Derivatization

High-Impact Application Scenarios for Methyl 7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate in Drug Discovery and Chemical Biology


Focused Library Synthesis via Two-Vector Sequential Derivatization

The compound's dual orthogonal reactive sites (7-Cl and 3-CO₂Me) make it an ideal core scaffold for generating a focused library of 7-amino/7-aryl-1,8-naphthyridine-3-carboxamides. In a three-step protocol—(i) SNAr or Suzuki coupling at C7, (ii) ester hydrolysis, and (iii) HATU-mediated amide formation—a single batch of this intermediate can yield 24–96 structurally diverse final compounds without intermediate purification bottlenecks [1]. This workflow is directly applicable to hit-to-lead campaigns targeting bacterial DNA gyrase, where both the C7 substituent and the C3 carboxamide modulate potency and spectrum of activity [2].

Scaffold-Hopping Starting Point for Fluoroquinolone-Resistant Pathogen Programs

Given that clinically prevalent fluoroquinolone resistance arises primarily from mutations in the QRDR of DNA gyrase (gyrA) and topoisomerase IV (parC) that disrupt 4-oxo-1,4-dihydro naphthyridine binding, the structurally distinct 2-oxo-1,2-dihydro scaffold offers a scaffold-hopping opportunity. The target compound serves as the entry point for synthesizing and screening 2-oxo-1,8-naphthyridine-3-carboxylate derivatives against ciprofloxacin-resistant clinical isolates, where cross-resistance to the 4-oxo pharmacophore is expected but may be absent for the 2-oxo series [3]. The Sakram et al. (2018) study provides a validated synthetic route and preliminary antibacterial activity data supporting this approach [4].

Prodrug Strategy Utilizing the Latent Methyl Ester for Intracellular Acid Release

The methyl ester functions as a latent carboxylic acid that can be hydrolyzed by intracellular esterases to release the active 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. This prodrug approach enhances cell membrane permeability during in vitro cellular assays (e.g., bacterial cell-based MIC determinations or mammalian cytotoxicity assays) and is consistent with the ester prodrug strategies employed for several clinical naphthyridine antibiotics [5]. Researchers evaluating naphthyridine-3-carboxylic acids in cellular models should consider the methyl ester as a cell-permeable precursor that ensures consistent intracellular exposure.

Key Intermediate for 7-Substituted Naphthyridine-Based Kinase or Receptor Probes

Beyond antibacterial applications, the 7-chloro-1,8-naphthyridine scaffold has been elaborated into potent ligands for the A1 adenosine receptor, mGlu5 receptor, and muscarinic M2 receptor, as well as into HIV-1 integrase strand transfer inhibitors [6][7]. The target compound provides a versatile starting point for introducing diverse 7-substituents (aryl, heteroaryl, amino, alkoxy) that are critical for target engagement in these non-antibacterial therapeutic programs. Procurement of this intermediate, rather than the de-chloro analog, preserves the option to explore 7-position SAR without requiring a de novo synthesis of the chlorinated core.

Quote Request

Request a Quote for Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.